Product packaging for 2,2',5,5'-Tetrachlorodiphenyl ether(Cat. No.:CAS No. 727738-56-9)

2,2',5,5'-Tetrachlorodiphenyl ether

Cat. No.: B12689193
CAS No.: 727738-56-9
M. Wt: 308.0 g/mol
InChI Key: YWBKRNRSWKEARX-UHFFFAOYSA-N
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Description

2,2',5,5'-Tetrachlorodiphenyl ether is a congener of the polychlorinated diphenyl ethers (PCDEs), a class of polyhalogenated compounds recognized for their environmental persistence and toxicological interest . PCDEs are structurally analogous to polychlorinated biphenyls (PCBs), and certain congeners are known to elicit similar toxic responses, which are mediated through the aryl hydrocarbon receptor (AhR) . This makes this compound a valuable reference standard in environmental chemistry and toxicology research, particularly for studies focused on the impact and behavior of halogenated aromatic pollutants. As a research chemical, this product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should note that polychlorinated diphenyl ethers are considered toxic and require careful handling. Although specific physical data for this isomer (like melting point) is limited in public sources, chlorinated ethers, in general, can pose significant health risks . It is strongly advised to consult the Safety Data Sheet (SDS) prior to use. General safety precautions for hazardous chemicals include wearing appropriate personal protective equipment (PPE), using respiratory protection if ventilation is inadequate, and working in a fume hood to prevent inhalation of vapors . Proper handling techniques are essential to avoid skin contact, eye exposure, or ingestion .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl4O B12689193 2,2',5,5'-Tetrachlorodiphenyl ether CAS No. 727738-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

727738-56-9

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,4-dichloro-2-(2,5-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6H

InChI Key

YWBKRNRSWKEARX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Synthesis and Formation Mechanisms

De Novo Synthetic Routes for 2,2',5,5'-Tetrachlorodiphenyl Ether

Chemists employ several methods for the targeted synthesis of chlorinated diphenyl ethers.

Direct chlorination of a diphenyl ether precursor is a primary method for synthesizing chlorinated diphenyl ethers. This process involves introducing chlorine gas to a solution containing the diphenyl ether, often in the presence of a catalyst. The degree and position of chlorination can be influenced by reaction conditions. For instance, the chlorination of 2-phenoxyanisole with 3 to 5 molar equivalents of chlorine can yield 4,5-dichloro-2-(4-chlorophenoxy)anisole, which can then be demethylated to the corresponding phenol (B47542). google.com The reaction can be carried out in various solvents, including lower halogenated aliphatic hydrocarbons or dimethyl formamide, at temperatures ranging from -10° to +50° C. google.com Catalysts such as iodine, triethylamine, or metal salts like FeCl3 can be used to improve the yield. google.com

ReactantReagentSolventCatalystProduct
2-phenoxyanisoleChlorineMethylene chlorideNone specified4,5-dichloro-2-(4-chlorophenoxy)anisole
2-(4-chlorophenoxy)phenolChlorineGlacial acetic acidNone specified3,5-dichloro-2-(4-chlorophenoxy)phenol

Table 1: Examples of Chlorination Reactions for Diphenyl Ether Precursors google.com

The Williamson ether synthesis is a versatile method for preparing ethers, including halogenated diphenyl ethers. francis-press.commasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. libretexts.orgquora.com To synthesize a halogenated diphenyl ether, a chlorinated phenoxide is reacted with a chlorinated haloalkane. The reaction is typically conducted under alkaline conditions, and the choice of solvent is crucial, with non-proton solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) being suitable for anhydrous conditions. francis-press.com A modification of this synthesis, known as the Ullmann condensation, involves the reaction of a phenol with a bromobenzene (B47551) in the presence of a base and a copper catalyst. wikipedia.org

NucleophileElectrophileSolventCatalystProduct Type
Alkoxide (RO⁻)Primary haloalkaneAlcohol, DMSO, HMPANone specifiedEther
PhenolBromobenzeneNot specifiedCopperDiphenyl ether

Table 2: Overview of Williamson Ether Synthesis and Ullmann Condensation francis-press.comlibretexts.orgwikipedia.org

Alkoxymercuration-demercuration is a two-step process that can be used to synthesize ethers from alkenes and alcohols. libretexts.orglibretexts.org The reaction begins with the addition of an alcohol and a mercury salt, such as mercury(II) trifluoroacetate, to an alkene. libretexts.org This is followed by a demercuration step using a reducing agent like sodium borohydride (B1222165) to yield the ether. libretexts.org This method follows Markovnikov's rule, where the alkoxy group attaches to the more substituted carbon of the alkene, and it prevents carbocation rearrangements that can occur in acid-catalyzed ether synthesis. libretexts.org While this method is established for ether synthesis in general, its specific application for the direct synthesis of this compound from corresponding chlorinated precursors is not extensively documented in the provided search results.

Formation as Byproducts and Impurities

This compound and other PCDEs are often formed as unintentional byproducts in the manufacturing of other chemicals.

Polychlorinated diphenyl ethers have been identified as impurities in chlorophenoxy acid herbicides and chlorophenol products, such as those used as wood preservatives. accustandard.com The manufacturing processes for these compounds can lead to the formation of PCDEs. For example, the production of 2,4,5-trichlorophenol, a precursor for some herbicides, can result in the formation of chlorinated dioxins and potentially other related chlorinated compounds. nih.gov

ProductPotential Impurity
Chlorophenoxy acid herbicidesPolychlorinated diphenyl ethers
Chlorophenol wood preservativesPolychlorinated diphenyl ethers

Table 3: PCDEs as Impurities in Commercial Products accustandard.com

Another significant source of polychlorinated diphenyl ethers has been their formation in polychlorinated biphenyl (B1667301) (PCB) transformer oils. accustandard.com While PCBs themselves are a class of 209 individual congeners, the complex mixtures used in transformers, such as Aroclors, could also contain or lead to the formation of PCDEs under certain conditions. tsu.edunih.gov However, studies have shown that under normal operating conditions, the formation of polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs) in transformers is not significant due to the low oxygen levels. epa.gov

Reductive Dechlorination Pathways for Congener Modification

Reductive dechlorination is a significant transformation pathway for this compound and other polychlorinated diphenyl ethers (PCDEs) under anaerobic conditions, such as those found in sediments, flooded soils, and certain wastewater treatment systems. This process involves the removal of chlorine atoms from the diphenyl ether structure, leading to the formation of lower-chlorinated, and often less toxic, congeners. The reaction is primarily mediated by specific anaerobic microorganisms, although abiotic processes can also contribute.

Microbial reductive dechlorination is a form of anaerobic respiration where certain bacteria, known as organohalide-respiring bacteria (OHRB), use chlorinated compounds as terminal electron acceptors to support their growth. researchgate.net Species from the genus Dehalococcoides, particularly strains like Dehalococcoides mccartyi, have been identified as key players in the reductive dehalogenation of similar aromatic compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). nih.govd-nb.info These bacteria possess specialized enzymes called reductive dehalogenases that catalyze the removal of halogen atoms.

The pathways of reductive dechlorination are highly dependent on the position of the chlorine atoms on the biphenyl rings. For structurally similar PCBs, anaerobic microbial communities have been shown to preferentially remove chlorine atoms from the meta and para positions, while ortho chlorines are typically more resistant to removal. researchgate.net This positional preference significantly influences the types of daughter products formed. For this compound, which has chlorines at two ortho (2, 2') and two meta (5, 5') positions, initial dechlorination would be expected to occur at the 5 and 5' positions.

Research on various polychlorinated and polybrominated compounds provides insight into the stepwise nature of this process. For instance, studies on Aroclor mixtures (commercial PCB mixtures) demonstrate a sequential loss of chlorines, transforming highly chlorinated congeners into di-, tri-, and tetrachlorobiphenyls. d-nb.inforesearchgate.net Similarly, penta-BDEs have been shown to be debrominated to di-, tri-, and tetra-BDEs by Dehalococcoides mccartyi strain MB. nih.gov This suggests that this compound would likely be dechlorinated to various trichloro-, dichloro-, and monochloro-diphenyl ether congeners before the potential complete dechlorination to diphenyl ether.

The efficiency and rate of reductive dechlorination can be influenced by several environmental factors. These include the presence of suitable electron donors (such as hydrogen, which is a crucial electron donor for this process), temperature, and pH. clu-in.org Furthermore, the presence of other halogenated compounds can stimulate the process through co-metabolism or by supporting the growth of dehalogenating microbial populations. nih.govresearchgate.netrutgers.edu For example, tetrachloroethene (PCE) has been shown to act as a priming compound, enhancing the dechlorination of PCBs by stimulating the growth of indigenous Dehalococcoides populations. researchgate.net

The table below summarizes findings from studies on analogous compounds, which can be extrapolated to understand the potential reductive dechlorination pathways of this compound.

Research Findings on Reductive Dehalogenation of Aromatic Compounds

Organism/SystemParent Compound(s)Key Dehalogenation Pathway/ObservationResulting ProductsReference
Dehalococcoides mccartyi strain MBPenta-Brominated Diphenyl Ethers (Penta-BDEs)Metabolic debromination, with 86.6% of penta-BDEs transformed within 5 days.Di- to Tetra-Brominated Diphenyl Ethers nih.gov
Dehalococcoides mccartyi strain MBAroclor 1254 & 1260 (PCB mixtures)Co-metabolic dechlorination with preferential removal of para-substituents.Lower chlorinated PCB congeners nih.gov
Anaerobic Microbial CommunitiesAroclor mixtures (PCBs)Preferential dechlorination at meta > para > ortho positions.Lower chlorinated biphenyls researchgate.net
River Sediment Microcosm (with Dehalococcoides)PCB180 and Aroclor 1260Enhanced para-chlorine removal when primed with tetrachloroethene (PCE).Lower chlorinated PCB congeners and ethene (from PCE) researchgate.net
Anaerobic Microorganisms from Woods Pond Sediment2,3,5,6-tetrachlorobiphenyl (2356-CB)Sequential removal of an ortho chlorine followed by a meta chlorine.2,3,6-trichlorobiphenyl (236-CB) and 2,5-dichlorobiphenyl (B164882) (25-CB) psu.edu

The table below details the chemical compounds mentioned in this article.

Environmental Occurrence and Distribution

Detection in Abiotic Environmental Matrices

Atmospheric Presence and Long-Range Transport Phenomena

While PCDEs as a group are understood to have properties that allow for long-range atmospheric transport, specific studies quantifying the atmospheric presence of 2,2',5,5'-Tetrachlorodiphenyl ether are not available. nih.gov

Aquatic Compartments: Water and Sediments

General studies have confirmed the presence of total PCDEs in water and sediments, with a tendency for these hydrophobic compounds to accumulate in sediments. encyclopedia.pub However, specific concentration data for this compound in these compartments is not documented.

Terrestrial Environments: Soils

Information on the presence of PCDEs in soil is limited, with some data available from contaminated sites. tandfonline.com Specific quantitative data for the deposition and persistence of this compound in soil is not available.

Presence in Biotic Matrices and Food Web Dynamics

Bioaccumulation and Biomagnification in Aquatic Organisms

The bioaccumulative potential of PCDEs in aquatic organisms has been established in general terms. nih.gov Studies have investigated the bioaccumulation of various PCDE congeners, but specific bioaccumulation factors (BAFs) and biomagnification factors (BMFs) for this compound have not been reported.

Detection in Mammalian Tissues and Fluids

General findings have indicated the presence of PCDEs in mammalian tissues, including human adipose tissue. fagg.be However, there is a lack of specific research on the detection and concentration of this compound in mammalian tissues and fluids.

Due to these significant data gaps, a comprehensive and scientifically accurate article focusing solely on this compound, as per the user's detailed outline, cannot be generated at this time. Further research and monitoring are required to understand the specific environmental behavior of this compound.

Occurrence in Avian Species and Reptiles

Data on the specific occurrence of this compound in avian and reptilian species are limited in scientific literature. However, research on the broader class of polychlorinated diphenyl ethers (PCDEs) indicates that these compounds, like other persistent organic pollutants (POPs), are found in wildlife. PCDEs have been detected in various environmental samples and are known to bioaccumulate in organisms and magnify through food chains. mdpi.com

Studies on POPs in birds of prey and their eggs often focus on legacy contaminants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). For instance, research in Switzerland on birds of prey such as sparrow hawks and buzzards analyzed tissues for a range of PCBs and PBDEs, but did not include PCDEs in the analysis. fagg.benih.gov Similarly, studies on bird eggs from various trophic positions in South Africa focused on PCBs and did not report on PCDEs. dffe.gov.za The structural similarity of PCDEs to PCBs and PBDEs suggests a potential for their presence in these species, though specific monitoring is required for confirmation. fagg.be

In reptiles, research on contaminant levels has also historically concentrated on other POPs. For example, studies on the maternal transfer of organic pollutants in turtles and snakes have analyzed for a range of PCBs and organochlorine pesticides, but specific data for this compound is absent. tandfonline.com The lack of specific data underscores a research gap in understanding the full spectrum of halogenated contaminants affecting these animal populations.

Global and Regional Monitoring Programs

The monitoring of persistent organic pollutants (POPs) is a global effort to track the environmental fate of hazardous chemicals and assess the effectiveness of international treaties. While this compound is not currently listed as a POP under the Stockholm Convention, its structural similarity to listed POPs like certain PCBs and PBDEs makes existing monitoring frameworks relevant. pops.intpops.int

The Stockholm Convention on Persistent Organic Pollutants has established a Global Monitoring Plan (GMP) to gather data on the presence of listed POPs in the environment and in humans. csb.gov.tr This plan provides a framework for the collection of comparable data across regions on core media such as air, human milk, and blood. csb.gov.tr While PCDEs are not a target analyte class under the current GMP, the program's infrastructure could be utilized to monitor these compounds if they are identified as a future concern. The convention does list several polybrominated diphenyl ethers (PBDEs), which are structurally related to PCDEs. pops.int

Various countries also conduct their own National Environmental Monitoring Programs . For example, the New York State Department of Environmental Conservation (NYSDEC) monitors contaminants in fish and wildlife, targeting chemicals like PCBs and PBDEs, which provides a picture of POP levels in regional ecosystems. ny.gov In Asia, passive air sampling networks have been used to assess the atmospheric levels and transport of POPs, including PCBs and PBDEs, across the continent. acs.org These national and regional efforts generate crucial data on environmental contamination but have not specifically focused on PCDEs like this compound.

Reviews of PCDEs have confirmed their widespread presence in environmental compartments, including sediments and suspended particulate matter in regions like China's Chaohu Lake. mdpi.comencyclopedia.pub This indicates that while not always part of routine monitoring, these compounds are present in the environment.

Human biomonitoring programs are essential for assessing population-level exposure to environmental chemicals. Large-scale national surveys, such as the Canadian Health Measures Survey (CHMS) and the U.S. National Health and Nutrition Examination Survey (NHANES) , measure hundreds of chemicals in blood and urine samples from representative population samples. canada.castatcan.gc.cacdc.gov These surveys provide valuable data on exposure trends. However, a review of the publicly available data from these major surveys does not indicate that this compound is among the analytes currently reported. canada.cacdc.gov The CHMS, for instance, measures a wide array of environmental chemicals, including various PCBs and flame retardants, but PCDEs are not listed in its recent reports. canada.ca Similarly, the U.S. CDC's National Exposure Report, which summarizes NHANES data, does not include this specific compound. cdc.gov

Despite the absence of data from these large national surveys, targeted research studies have confirmed human exposure to PCDEs. A comprehensive review highlighted the detection of PCDEs in human adipose tissue from Canada and the United States. mdpi.com Another study found 50 different PCDE congeners in human adipose tissue from Finland. encyclopedia.pub The primary route of human exposure to PCDEs is believed to be through the diet, with one of the first reports of dietary exposure coming from Catalonia, Spain. encyclopedia.pub

Studies measuring contaminants in human breast milk also serve as a critical tool for monitoring maternal and infant exposure. While many studies focus on PCBs and PBDEs, the detection of these related compounds in breast milk worldwide highlights the potential for PCDEs to be present as well. nih.govescholarship.org

Table 1: Selected Research Findings on Polychlorinated Diphenyl Ethers (PCDEs) in Human Tissues

Region/CountryMatrixFindingsPredominant Congeners/Specific DataReference
CanadaAdipose TissueTetra- to deca-CDE congeners detected. Mean level of CDE 206 higher in males.CDE 206 and CDE 209 in the range of 0.1–2.9 ng/g lipid weight. mdpi.com
USAAdipose TissueSix hexa- to deca-CDE congeners detected.CDE 206 was the predominant congener with concentrations from 0.6 to 1.4 ng/g lipid weight. mdpi.com
FinlandAdipose Tissue50 individual PCDE congeners detected.Concentrations varied between <0.5 and 7.9 ng/g lipid weight. encyclopedia.pub
Spain (Catalonia)DietFirst report of human exposure to PCDEs through diet.Not specified. encyclopedia.pub

Environmental Fate and Transport Processes

Persistence and Degradation Pathways

The persistence of 2,2',5,5'-tetrachlorodiphenyl ether in the environment is a key aspect of its risk profile. This persistence is largely due to its chemical makeup, which makes it resistant to various natural degradation processes.

Chemical Stability and Resistance to Degradation

This compound is characterized by its high thermal stability and resistance to chemical degradation. ontosight.ai This stability is a result of the strong carbon-chlorine bonds and the ether linkage connecting the two phenyl rings. ontosight.ai Similar to other polychlorinated diphenyl ethers (PCDEs), this compound exhibits physicochemical properties that resemble those of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). accustandard.com This inherent stability contributes to its persistence in various environmental compartments, including soil, water, and biota. ontosight.ai

Pyrolytic Reactions and Byproduct Formation

Pyrolysis, or thermal decomposition in the absence of oxygen, is another transformation pathway for PCDEs. Similar to photolysis, the pyrolysis of PCDEs can generate PCDD/Fs, a class of highly toxic and persistent organic pollutants. mdpi.com The presence of an ortho-chlorine substituent is also necessary for this cyclization reaction to occur. mdpi.com The formation of these hazardous byproducts from precursors like this compound highlights a significant environmental concern associated with the incomplete combustion of materials containing this compound. mdpi.com

Biotransformation and Metabolism in Environmental Systems

Biological processes, particularly those mediated by microorganisms, play a role in the transformation of this compound in the environment. These processes can lead to the breakdown of the parent compound, but also to the formation of various metabolites.

Microbial Degradation and Transformation

Microorganisms in the environment can metabolize PCDEs through processes such as dechlorination, cleavage of the ether bond, and hydroxylation of the aromatic rings. mdpi.com Studies on related compounds have shown that bacteria can degrade these substances. For instance, a bacterial strain isolated from activated sludge was found to degrade 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) under aerobic conditions, using it as a carbon source. nih.gov The degradation of diphenyl ether herbicides has been observed to be much slower under upland (aerobic) conditions compared to flooded (anaerobic) conditions. tandfonline.com

Reductive Dechlorination Mechanisms in Anaerobic Conditions

Under anaerobic conditions, such as those found in sediments, reductive dechlorination is a key degradation pathway for chlorinated aromatic compounds. epa.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. wur.nl Research on polychlorinated biphenyls (PCBs), which are structurally similar to PCDEs, has shown that anaerobic microorganisms, including Dehalococcoides-like bacteria, are capable of carrying out reductive dechlorination. nih.gov This process is considered a crucial step in the potential remediation of sites contaminated with these persistent organic pollutants. nih.gov The degradation of diphenyl ether herbicides is significantly faster under flooded, anaerobic conditions, where amino derivatives are produced as byproducts through both chemical and microbial processes. tandfonline.com

Metabolite Identification and Pathways in Organisms

The metabolism of this compound in organisms is a critical area of study, as the resulting metabolites can exhibit different toxicological profiles than the parent compound. Research has shown that, like other polychlorinated biphenyls (PCBs), this compound can undergo biotransformation in various organisms. researchgate.net

In studies with mice, the metabolism of 2,2',5,5'-tetrachlorobiphenyl (B50384), a structurally similar compound, has been shown to result in the formation of mono- and bis-methyl sulphone metabolites. nih.gov These metabolites have demonstrated a selective affinity for lung and kidney tissues. nih.gov Specifically, 3- and 4-methylsulphonyl-2,2',5,5'-tetrachlorobiphenyl were identified, along with the novel metabolite bis(methylsulphonyl)-2,2',5,5'-tetrachlorobiphenyl. nih.gov The ratio of the 3- and 4-methylsulphonyl isomers was found to be approximately 1.12 in the liver after 12 days, while a lower ratio in the lung and kidney suggested a higher affinity of these tissues for the 4-methyl isomer. nih.gov

Hydroxylated metabolites are also common products of polychlorinated diphenyl ether (PCDE) metabolism. dtic.mil Studies on various PCDEs in rats have indicated that ortho-hydroxylation is a major metabolic pathway. dtic.mil While scission of the ether bond is a minor route, the primary pathway involves hydroxylation, which can lead to the formation of predioxins if a chlorine atom is present in the ortho position relative to the ether bond. dtic.mil However, metabolic cyclization products like polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs) have not been detected in excreta. dtic.mil

For the structurally related 2,2',5,5'-tetrachlorobiphenyl (PCB 52), studies in female rats have identified hydroxylated, sulfated, and methylated metabolites, primarily in the serum and liver. nih.govnih.gov Mono-hydroxylated PCB 52 metabolites and their corresponding sulfates were found in both tissues. nih.gov The presence of hydroxylated metabolites of PCBs has been documented in various tissues, including the brain. nih.gov

Table 1: Identified Metabolites of 2,2',5,5'-Tetrachlorobiphenyl in Mice

Metabolite Tissue(s) of High Affinity
3-Methylsulphonyl-2,2',5,5'-tetrachlorobiphenyl Lung, Kidney
4-Methylsulphonyl-2,2',5,5'-tetrachlorobiphenyl Lung, Kidney
Bis(methylsulphonyl)-2,2',5,5'-tetrachlorobiphenyl Lung, Kidney, Liver

Data sourced from PubMed nih.gov

Transport Dynamics Across Environmental Compartments

The movement of this compound between air, water, soil, and sediment is a key factor in its environmental distribution and persistence.

Air-Water Exchange and Deposition

The exchange of this compound between the atmosphere and water bodies is governed by its physicochemical properties, such as its Henry's Law constant. This exchange includes processes like volatilization from water to air and deposition from air to water, which can be either wet (in precipitation) or dry. The partitioning behavior of similar compounds, like polybrominated diphenyl ethers (PBDEs), between the gas phase and atmospheric particles is crucial for their long-range transport. ethz.ch For instance, decabromodiphenyl ether has been shown to have implications for particle-bound transport.

Sediment-Water Partitioning and Diffusion

In aquatic environments, this compound can partition between the water column and bottom sediments. This partitioning is heavily influenced by the organic carbon content of the sediment, as the compound is hydrophobic and tends to sorb to organic matter. researchgate.net Studies on the structurally similar 2,2',5,5'-tetrachlorobiphenyl (PCB-52) have investigated its sediment-water partitioning coefficient (Kp) and organic carbon-water (B12546825) partitioning coefficient (Koc). michigan.govscispace.com These coefficients are essential for understanding the compound's availability in the water column versus its sequestration in sediments. scispace.com The process of diffusion also plays a role in the movement of the compound within the sediment porewater and across the sediment-water interface.

Table 2: Partitioning Coefficients for 2,2',5,5'-Tetrachlorobiphenyl (PCB-52)

Parameter Value Reference
Log Koc 5.81 mun.ca

Note: Koc (organic carbon-water partition coefficient) is a measure of a chemical's tendency to adsorb to organic carbon in soil or sediment.

Soil Mobility and Leaching Potential

When released into terrestrial environments, the mobility of this compound in soil is a significant concern. Its potential to leach through the soil profile and contaminate groundwater is primarily determined by its soil sorption coefficient (Koc). chemsafetypro.com Compounds with high Koc values, like this tetrachlorodiphenyl ether, are expected to have low mobility and be strongly adsorbed to soil particles, particularly those with high organic matter content. researchgate.netchemsafetypro.com This strong sorption reduces the likelihood of significant leaching into groundwater. researchgate.net However, factors such as soil type, rainfall intensity, and the presence of co-solvents can influence its mobility. researchgate.net The persistence of the compound in the soil, measured by its half-life (DT50), is another critical parameter influencing its leaching potential. researchgate.net

Table 3: Soil Mobility Classification based on Koc

Koc Range Mobility Class
0 - 50 Very high
50 - 150 High
150 - 500 Medium
500 - 2000 Low
2000 - 5000 Slightly
> 5000 Immobile

Data sourced from ChemSafetyPro.COM chemsafetypro.com

Environmental Fate Modeling and Prediction

To better understand and predict the environmental behavior of chemicals like this compound, scientists utilize mathematical models.

Application of Multimedia Mass Balance Models

Multimedia mass balance models, such as the fugacity-based models developed by Don Mackay, are valuable tools for simulating the environmental fate of persistent organic pollutants. ethz.chscholaris.ca These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and use the chemical's properties and emission rates to calculate its distribution and fluxes between these compartments. ethz.chrivm.nl

Influence of Landscape Parameters on Fate

The environmental distribution and ultimate fate of this compound are profoundly influenced by the physical, chemical, and biological characteristics of the surrounding landscape. As a member of the polychlorinated diphenyl ethers (PCDEs), this compound is hydrophobic and persistent, meaning its transport is largely governed by its affinity for organic matter and resistance to degradation. ontosight.ainih.gov Key landscape parameters dictating its behavior include soil and sediment composition, the properties of aquatic systems, and the nature of vegetative cover. While specific quantitative data for the 2,2',5,5'- congener is limited, research on the broader class of PCDEs and other persistent organic pollutants (POPs) provides a strong framework for understanding these interactions. wisdomlib.orgmdpi.com

Soil and Sediment Characteristics

The composition of soil and sediment is a primary factor controlling the mobility of this compound in terrestrial and benthic environments. Due to its hydrophobicity, the compound readily sorbs to particulate matter, a process that retards its movement through the environment and makes soils and sediments major environmental sinks. wisdomlib.org

Organic Carbon Content : The most significant factor influencing sorption is the amount of organic carbon (OC) in the soil or sediment. mdpi.com A strong positive correlation exists between OC content and the sorption of hydrophobic compounds. mdpi.com Soils rich in organic matter, such as forest soils and agricultural lands with high humus content, will more strongly retain this compound, reducing its bioavailability and leachability into groundwater. mdpi.com

Black Carbon (BC) : A specific and highly effective component of soil organic matter is black carbon, or soot. Studies on similar compounds, like polychlorinated dibenzodioxins and furans (PCDD/Fs), have shown that BC has a disproportionately high sorption capacity, sometimes orders of magnitude higher than other forms of organic carbon. researchgate.net Therefore, in landscapes with a history of biomass burning or industrial emissions, the presence of BC can dominate the sorption process, strongly immobilizing the compound. researchgate.net

Aquatic System Properties

In aquatic environments, landscape parameters continue to exert significant control over the fate of this compound.

Suspended Particulate Matter (SPM) : Because of its tendency to avoid water (hydrophobicity), the compound preferentially associates with suspended organic particles in the water column. wisdomlib.orgdiva-portal.org Higher chlorinated congeners, in particular, accumulate in sediment. wisdomlib.org Water bodies with high turbidity or significant runoff from surrounding land will facilitate the removal of the compound from the water column via sedimentation, leading to its accumulation in bottom sediments. diva-portal.org

Dissolved Organic Matter (DOM) : Dissolved organic matter, such as humic and fulvic acids, can act as a carrier, forming complexes with hydrophobic molecules. ethz.ch This association can increase the apparent solubility of this compound, facilitating its transport within aquatic systems and potentially altering its bioavailability to aquatic organisms. ethz.ch The nature and concentration of DOM, which are influenced by the surrounding landscape (e.g., drainage from forests or wetlands), are therefore important variables. ethz.ch

Bioturbation : The activity of benthic organisms (bioturbation) can significantly alter the fate of compounds buried in sediment. diva-portal.org Organisms that mix sediment layers can reintroduce previously buried contaminants into the water column, turning the sediment from a sink into a secondary source. diva-portal.org This process is particularly relevant in coastal areas and lakes with active benthic communities.

Vegetation and Canopy Effects

Vegetation can influence the deposition and retention of atmospheric pollutants, including compounds like this compound which can undergo long-range atmospheric transport. mdpi.com

Atmospheric Deposition : Plant canopies, especially forests, are effective at scavenging pollutants from the atmosphere through dry deposition. copernicus.org The effectiveness of this process depends on landscape features such as the type of vegetation, leaf area index, and the physical structure of the canopy. researchgate.net However, this interception also means that forested landscapes can become significant reservoirs for atmospherically deposited contaminants.

Influence on Local Conditions : Vegetation can alter local aerodynamics. In some settings, such as dense urban tree canopies along streets, vegetation can reduce air dispersion and potentially lead to higher local concentrations of pollutants. researchgate.net In aquatic systems, submerged or emergent vegetation can alter water flow and turbulence, which in turn influences sediment deposition and the transport of particle-bound contaminants. whoi.edu

The following table summarizes the expected influence of various landscape parameters on the environmental fate of this compound, based on established principles for persistent hydrophobic compounds.

Table 1: Influence of Landscape Parameters on the Fate and Transport of this compound

Landscape ParameterEnvironmental CompartmentPrimary ProcessExpected Influence on Compound MobilityResearch Finding Summary
High Organic Carbon Content Soil, SedimentSorptionDecrease Increases partitioning to soil/sediment, reducing leaching and bioavailability. mdpi.com
High Black Carbon Content Soil, SedimentSorptionStrong Decrease Acts as a super-sorbent, strongly immobilizing the compound. researchgate.net
High Clay Content Soil, SedimentSorptionDecrease Provides surface area for adsorption, contributing to retention.
High Suspended Solids Aquatic SystemsPartitioning & SedimentationDecrease (in water column) Facilitates removal from water and transfer to bottom sediments. wisdomlib.org
High Dissolved Organic Matter Aquatic SystemsComplexationIncrease (in water phase) Can enhance apparent solubility and transport within the water body. ethz.ch
Dense Forest Canopy Atmosphere, TerrestrialAtmospheric DepositionDecrease (from atmosphere) Intercepts airborne particles, leading to accumulation in the forest ecosystem. copernicus.org
Benthic Bioturbation Sediment-Water InterfaceResuspensionIncrease (from sediment) Remobilizes buried contaminants back into the water column. diva-portal.org

Ecotoxicological and Toxicological Mechanisms

Molecular and Cellular Mechanisms of Action

The toxicological profile of 2,2',5,5'-Tetrachlorodiphenyl ether, a member of the polychlorinated diphenyl ethers (PCDEs) class, is defined by a series of complex interactions at the molecular and cellular levels. These mechanisms often diverge from those of classic dioxin-like compounds due to the unique structural properties of PCDEs.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many planar aromatic hydrocarbons, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and coplanar polychlorinated biphenyls (PCBs). food.gov.uknih.govnih.gov Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to dioxin-responsive elements (DREs) in the DNA, upregulating the expression of genes like cytochrome P4501A1 (CYP1A1). food.gov.uknih.gov

PCDEs, including this compound, are characterized by a flexible ether linkage that results in a non-coplanar, or twisted, conformation. This three-dimensional structure generally hinders effective binding to the AhR. nih.gov Consequently, most PCDEs are considered to be very weak or inactive as AhR agonists. Their toxicological effects are therefore largely considered to be mediated through AhR-independent pathways. This is in contrast to some non-ortho substituted, planar PCBs which are potent AhR agonists. food.gov.uk Some research on mono-ortho-substituted PCBs has even suggested they can act as antagonists of both rat and human AhRs. food.gov.uk

A significant AhR-independent mechanism of toxicity for PCDEs involves the disruption of cellular calcium (Ca²⁺) homeostasis. nih.govresearchgate.net Proper control of intracellular Ca²⁺ signaling is critical for numerous physiological processes, including neurotransmission and cell survival. researchgate.net

Studies on a range of PCDE congeners have demonstrated their ability to interfere with Ca²⁺ regulation. Research using microsomes and mitochondria isolated from rat cerebellum showed that all tested PCDE congeners inhibited ⁴⁵Ca²⁺ sequestration in a concentration-dependent manner. nih.gov This inhibition disrupts the cell's ability to maintain low cytosolic Ca²⁺ levels, leading to aberrant signaling. This activity is linked to the non-coplanar nature of these compounds. nih.gov While data for this compound is not specifically detailed, the consistent effect across the PCDE class suggests its likely involvement in this mechanism.

Table 1: Effect of Polychlorinated Diphenyl Ethers (PCDEs) on Calcium Sequestration

Compound Class Cellular Component Effect Reference
PCDEs Microsomes Inhibition of ⁴⁵Ca²⁺ sequestration nih.gov

Protein Kinase C (PKC) enzymes are a family of serine/threonine kinases involved in a multitude of signal transduction pathways. uni-leipzig.defrontiersin.org Their activation typically involves translocation from the cytosol to the cell membrane, a process triggered by second messengers like diacylglycerol (DAG) and Ca²⁺. uni-leipzig.defrontiersin.orgmdpi.com

PCDEs have been shown to induce PKC translocation, an effect that is also associated with their non-coplanar structure and is independent of the AhR pathway. nih.gov The translocation of PKC is often measured by monitoring the binding of [³H]phorbol ester ([³H]PDBu). Studies on cerebellar granule cells revealed that all tested PCDE congeners increased [³H]PDBu binding in a concentration-dependent manner, indicating PKC translocation. nih.gov The potency of this effect varies between different congeners. nih.govoup.com

Table 2: Relative Potency of Selected Diphenyl Ethers on PKC Translocation

Compound Effect on [³H]PDBu Binding (PKC Translocation) Reference
2,4,4'-Trichlorodiphenyl ether Potent increase nih.gov
4,4'-Dichlorodiphenyl ether Moderate increase nih.gov
3,3',4,4'-Tetrachlorodiphenyl ether Moderate increase nih.gov

Research on the structurally analogous polychlorinated biphenyl (B1667301) (PCB) congener, 2,2',5,5'-tetrachlorobiphenyl (B50384) (TeCB or PCB 52), has provided insights into these effects. In the bacterium Ralstonia eutropha H850, TeCB was found to significantly decrease fluorescence polarization, which indicates an increase in membrane fluidity. nih.gov This fluidizing effect was less pronounced in cells that had adapted to growing on biphenyl, which was correlated with an increase in the ratio of saturated to unsaturated fatty acids in the cell membrane. nih.gov While this research was conducted on a PCB and not a PCDE, the structural similarity suggests that this compound could exert similar effects on cell membranes.

Exposure to chlorinated aromatic compounds can lead to significant alterations in gene expression and protein profiles, reflecting the cell's response to chemical stress. While specific transcriptomic data for this compound is limited, studies on its structural analog, 2,2',5,5'-tetrachlorobiphenyl (PCB 52), and its metabolites offer valuable information.

Subacute exposure of adolescent rats to a hydroxylated metabolite of PCB 52 (2,2',5,5'-tetrachlorobiphenyl-4-ol) resulted in transcriptomic changes in the brain. nih.gov The altered genetic pathways were related to critical cellular functions such as "oxidative phosphorylation" and "neuroactive ligand-receptor interactions". nih.gov Further multi-omics analysis identified correlations between the compound, endogenous metabolites, and the expression of heat shock protein genes like Hsp90b1, Hspa8, and Hspa5. nih.gov In another study, exposure to PCB 52 was shown to increase the expression of galectin 1 (LGALS1) mRNA. mcw.edu

Table 3: Gene Expression and Pathway Changes Following Exposure to PCB 52 or its Metabolite

Compound Tissue/Model Affected Genes/Pathways Reference
2,2',5,5'-Tetrachlorobiphenyl-4-ol Rat Striatum & Cerebellum Oxidative phosphorylation, Neuroactive ligand-receptor interactions nih.gov
2,2',5,5'-Tetrachlorobiphenyl-4-ol Rat Serum/Brain Hsp90b1, Hspa8, Hspa5 nih.gov
2,2',5,5'-Tetrachlorobiphenyl (in vitro) LGALS1 mcw.edu

It is crucial to note that these findings pertain to the biphenyl analogue (PCB) and its metabolite, not the diphenyl ether itself.

Like other xenobiotics, PCDEs undergo biotransformation in organisms, a process designed to increase their water solubility and facilitate excretion. However, this metabolic process can also lead to the formation of metabolites with equal or greater toxicity than the parent compound. d-nb.info The primary metabolic pathway involves oxidation by cytochrome P450 enzymes to form hydroxylated metabolites (OH-PCDEs). nih.govresearchgate.net These can then undergo further conjugation to form sulfates or glucuronides, or be converted into methylated derivatives. nih.govresearchgate.net

Detailed metabolic studies have been performed on the analogous compound 2,2',5,5'-tetrachlorobiphenyl (PCB 52). Following exposure in rats, PCB 52 was shown to be metabolized into a complex mixture of derivatives. researchgate.net Hydroxylated, sulfated, and methylated PCB metabolites were identified, primarily in the serum and liver. nih.govresearchgate.net

Table 4: Metabolites Identified Following Exposure to 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) in Rats

Metabolite Class Specific Metabolites Identified Tissue Reference
Hydroxylated Mono-hydroxylated PCB 52 Serum, Liver nih.gov
4-OH-PCB 52 Brain nih.gov
Sulfated Sulfates of mono-hydroxylated PCB 52 Serum, Liver nih.gov

These findings on PCB 52 illustrate the metabolic pathways that this compound would likely undergo, resulting in the formation of hydroxylated, sulfated, and methylated derivatives.

Comparative Toxicological Insights with Related Compounds

The toxicological profile of this compound is often understood by comparing it to structurally similar and well-studied classes of persistent organic pollutants (POPs), namely polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). These comparisons provide valuable insights into its potential mechanisms of action and environmental and health risks.

Similarities and Differences with Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that are structurally very similar to polychlorinated diphenyl ethers. cdc.govepa.gov They consist of a diphenyl ether core with bromine atoms attached to the phenyl rings. cdc.gov Like PCBs, there are 209 possible PBDE congeners. nih.gov

Structural and Physicochemical Properties:

The primary structural difference between this compound and its PBDE analogs is the type of halogen substituent (chlorine vs. bromine). This difference in halogenation affects the molecule's size, lipophilicity, and persistence. Bromine atoms are larger and have a different electronegativity than chlorine atoms, which can influence how the molecule interacts with biological receptors and enzymes. nih.gov

Despite these differences, both chlorinated and brominated diphenyl ethers share the characteristic bent and non-planar conformation due to the ether linkage. cdc.gov This structural feature is a key determinant of their toxicological behavior, distinguishing them from the more planar dioxin-like compounds.

Toxicological Mechanisms:

PBDEs, much like non-dioxin-like PCBs, are not potent activators of the AhR. nih.gov Their toxicity is often attributed to other mechanisms, including:

Endocrine Disruption: PBDEs and their hydroxylated metabolites can interfere with thyroid hormone homeostasis. mdpi.comresearchgate.net

Neurotoxicity: Developmental neurotoxicity is a significant concern with PBDE exposure. epa.govmdpi.com

Oxidative Stress: Some PBDEs have been shown to induce oxidative stress in various cell types. mdpi.com

Given the structural similarities, it is plausible that this compound could share some of these toxicological pathways. The potential for the formation of hydroxylated metabolites, which can be more biologically active than the parent compound, is a common feature for both PBDEs and is anticipated for chlorinated diphenyl ethers. researchgate.net

Table 2: Comparative Overview of this compound and Polybrominated Diphenyl Ethers (PBDEs)

FeatureThis compoundPolybrominated Diphenyl Ethers (PBDEs)
Halogen Substituent ChlorineBromine
Shared Structural Feature Non-planar diphenyl ether coreNon-planar diphenyl ether core
Known Toxicological Effects of the Class Less characterizedEndocrine disruption, neurotoxicity, oxidative stress epa.govmdpi.com
Metabolism Expected to form hydroxylated metabolitesForms hydroxylated and methoxylated metabolites researchgate.net

Structure Activity Relationship Sar Studies

Influence of Chlorination Pattern on Biological Activity

The pattern of chlorine substitution on the diphenyl ether backbone is a primary determinant of its biological activity. The presence of chlorine atoms influences the molecule's lipophilicity, its resistance to metabolic breakdown, and its ability to interact with biological receptors.

Generally, for halogenated aromatic compounds, increasing the degree of chlorination enhances their lipophilicity, which can lead to greater partitioning into cellular membranes and fatty tissues. researchgate.net The specific placement of chlorine atoms is also critical. For instance, in studies with lower-chlorinated PCBs (LC-PCBs), which share structural similarities with PCDEs, toxicity in astrocyte cells was shown to be structure-dependent. acs.org Research on various PCB congeners demonstrates that both the number and position of chlorine atoms are crucial determinants of their toxic outcomes. acs.org For example, the toxicity of trichlorobiphenyls varies significantly depending on the specific arrangement of the three chlorine atoms. acs.org In the case of 2,2',5,5'-tetrachlorodiphenyl ether, the presence of four chlorine atoms suggests a significant degree of lipophilicity. Moreover, the substitution at the 2,2',5, and 5' positions dictates the molecule's steric and electronic properties, which in turn affects its interaction with biological targets and its metabolic fate. The presence of chlorine atoms can prevent metabolic hydroxylation at the substituted positions, increasing the compound's persistence. researchgate.net

A comparative analysis of the toxicity of five representative lower-chlorinated PCBs in C6 glioma cells illustrates the importance of the chlorination pattern. As shown in the table below, toxicity generally increases with the number of chlorine substituents.

Parent CompoundNumber of Chlorine SubstituentsIC50 (μM) in C6 Cells
4-chlorobiphenyl (PCB 3)1>50
3,3′-dichlorobiphenyl (PCB 11)2>50
2,3′,4-trichlorobiphenyl (PCB 25)310
2,4,4′-trichlorobiphenyl (PCB 28)3~25
2,2′,5,5′-tetrachlorobiphenyl (PCB 52)48.8

Data sourced from Chemical Research in Toxicology. acs.org The IC50 value represents the concentration at which 50% of the cells show a response; a lower value indicates higher toxicity.

Role of Molecular Conformation and Planarity (Non-Coplanarity)

The three-dimensional conformation of the diphenyl ether molecule is a critical factor in its biological activity. For related compounds like PCBs, the planarity of the molecule is a key determinant of its primary mechanism of toxicity. who.int

PCBs that can adopt a flat, "co-planar" conformation, typically those without chlorine atoms at the ortho positions (2, 2', 6, 6'), can bind with high affinity to the aryl hydrocarbon receptor (AhR), leading to a spectrum of "dioxin-like" toxic effects. who.intresearchgate.net Conversely, the presence of substituents in the ortho positions, as seen in this compound, creates steric hindrance that forces the two phenyl rings to twist relative to each other, resulting in a non-planar, or non-coplanar, conformation. nih.gov

This non-planarity prevents high-affinity binding to the AhR. who.intnih.gov Instead, non-coplanar PCBs and likely non-coplanar PCDEs interact with different biological targets. For example, non-coplanar PCBs have been shown to interact with the ryanodine (B192298) receptor (RyR), which is involved in calcium signaling in neurons, and can also exhibit estrogenic effects. nih.gov The conformation of diphenyl ethers is defined by two torsion angles between the phenyl rings and the plane of the central ether bond, as well as the angle of the ether bond itself (C-O-C). nih.gov The ortho-chlorines in this compound significantly increase the energy barrier for rotation, locking the molecule into a non-planar state and directing its activity towards alternative, non-dioxin-like pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property, such as its potential to accumulate in organisms. nih.gov These models use calculated molecular descriptors to predict the behavior of chemicals, reducing the need for extensive animal testing. nih.gov

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. QSAR models for BCF are crucial for environmental risk assessment. nih.gov These models typically rely on descriptors that quantify a molecule's lipophilicity, size, and solubility. nih.govnih.gov

The most common descriptor is the n-octanol/water partition coefficient (log P), which measures lipophilicity. nih.gov For a compound like this compound, the presence of four chlorine atoms significantly increases its log P value, suggesting a high potential for bioconcentration. Other descriptors used in BCF models include molecular weight, aqueous solubility, and specific atomic or group contributions. nih.govnih.gov The inclusion of halogens like chlorine generally increases the lipophilic nature of a molecule, which is a key factor driving bioconcentration. nih.gov While specific QSAR models for this compound are not prominently published, its structural parameters would be key inputs for general models predicting the BCF of halogenated aromatic compounds.

Computational toxicology employs methods like molecular docking and molecular dynamics to simulate the interaction between a toxicant and its biological target at the molecular level. nih.govnih.gov These techniques provide insights into the mechanisms of toxicity.

Molecular Docking: This method predicts the preferred orientation of a molecule (the ligand) when it binds to a receptor or enzyme. For this compound, docking studies could be used to screen for potential interactions with various receptors. Given its non-planar structure, likely targets would include the ryanodine receptor or the estrogen receptor, rather than the AhR. nih.gov Docking simulations can provide a binding affinity score, helping to prioritize which interactions are most likely to be biologically relevant. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of the toxicant-receptor interaction. After an initial docking pose is predicted, MD can be used to assess the stability of the binding and observe any conformational changes in the receptor or the ligand. nih.gov This can help to understand how this compound might activate or inhibit a receptor's function.

These computational approaches are essential for building a bridge between chemical structure and a mechanistic understanding of toxicity, guiding further experimental investigation. nih.gov

Correlation between Structure and Biotransformation Pathways

Biotransformation, or metabolism, is the process by which living organisms modify chemical substances. The structure of this compound directly influences how it is metabolized. The primary metabolic reactions for compounds like PCBs and PCDEs are oxidations, typically carried out by cytochrome P450 (CYP) enzymes, followed by conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion. acs.orgresearchgate.net

The chlorination pattern is a key determinant of the metabolic pathway. acs.org The presence of chlorine atoms at the 2,2',5, and 5' positions means that the unsubstituted 3, 3', 4, 4', 6, and 6' positions are potential sites for hydroxylation. However, steric hindrance from the adjacent ortho-chlorines may influence which positions are most accessible to CYP enzymes. Studies on PCBs have shown that metabolism preferentially occurs at the para (4, 4') and meta (3, 3', 5, 5') positions that are not blocked by chlorine. acs.org It is also known that PCBs with chlorine atoms in the para positions are generally more resistant to metabolism. acs.org

For this compound, the open para positions (4 and 4') are likely primary sites for initial oxidative attack. The resulting hydroxylated metabolites can then undergo further conjugation. researchgate.net Studies on the structurally analogous 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) have identified hydroxylated, sulfated, and methylated metabolites in rats, suggesting a similar complex metabolic pathway for the diphenyl ether counterpart. nih.gov The specific structure of the parent compound thus dictates the profile of metabolites formed, which is critical as these metabolites can sometimes be more or less toxic than the original compound. acs.org

Remediation Strategies and Technologies

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic or non-toxic compounds. frontiersin.org For pollutants like 2,2',5,5'-Tetrachlorodiphenyl ether, this often involves leveraging bacteria and fungi that can utilize these complex chlorinated molecules through various metabolic pathways. energy.govresearchgate.net The primary modes of microbial action against such compounds include oxidative degradation, which often occurs under aerobic conditions, and reductive dechlorination, which is a key process in anaerobic environments. jst.go.jp

A diverse range of microorganisms has been identified with the potential to degrade PCBs, the class of compounds to which this compound belongs. energy.gov Both bacteria and fungi are key players in the natural attenuation and engineered bioremediation of sites contaminated with these pollutants. energy.govresearchgate.net

For instance, the bacterium Ralstonia eutropha H850 has been shown to degrade 2,2',5,5'-tetrachlorobiphenyl (B50384), likely through a 3,4-dioxygenase attack. acs.org Similarly, various fungal species have demonstrated the ability to remove this compound, highlighting the broad microbial potential for its remediation. d-nb.info

Dissimilatory iron-reducing bacteria (DIRB) are a group of anaerobic microorganisms that play a significant role in the biogeochemical cycling of iron and the bioremediation of various contaminants, including chlorinated organic compounds. wikipedia.orgnih.gov They utilize ferric iron (Fe(III)) as a terminal electron acceptor for their respiration, reducing it to ferrous iron (Fe(II)). wikipedia.org This metabolic process can indirectly contribute to the degradation of compounds like this compound.

The primary mechanism involves a biochemical pathway where the Fe(II) produced by DIRB acts as a chemical reductant, capable of dechlorinating chlorinated pollutants abiotically. wikipedia.orgnih.gov This biogenic Fe(II) can be sorbed onto the surface of iron oxides, creating a reactive surface that enhances the reductive dechlorination of chlorinated compounds. nih.gov Furthermore, DIRB can support the growth and activity of other crucial dechlorinating bacteria, such as Dehalococcoides, by providing essential nutrients or creating favorable redox conditions. nih.govresearchgate.net While some DIRB may possess genes for direct dechlorination, their main contribution in complex environments is often through these indirect biogeochemical interactions. wikipedia.orgnih.gov

Fungi, particularly white-rot fungi, are highly effective in degrading complex organic pollutants like lignin, and this capability extends to recalcitrant compounds such as PCBs. osti.gov These fungi secrete powerful, non-specific extracellular enzymes, including laccases and peroxidases, which can oxidize a wide range of aromatic compounds. jst.go.jposti.gov

Several fungal species have been identified for their potential to remediate PCBs. Studies have shown that fungi from the genera Penicillium, Scedosporium, and Fusarium can degrade 2,2',5,5'-tetrachlorobiphenyl. d-nb.infonih.gov For example, in a laboratory study, strains of Penicillium chrysogenum, Scedosporium apiospermum, Penicillium digitatum, and Fusarium solani were all found to degrade a mixture of PCBs that included 2,2',5,5'-tetrachlorobiphenyl. d-nb.infonih.gov The white-rot fungus Trametes versicolor has also been shown to transform diphenyl ether and its halogenated derivatives through hydroxylation and subsequent ring-cleavage. researchgate.net

Table 1: Fungal Degradation of a PCB Mixture Including 2,2',5,5'-Tetrachlorobiphenyl This table summarizes the removal of a mixture of 2-chlorobiphenyl, 4,4'-dichlorobiphenyl, and 2,2',5,5'-tetrachlorobiphenyl by different fungal strains after 30 days of incubation in a liquid mineral medium with glucose.

Source: Adapted from Tigini et al., 2010. d-nb.info

Enhancement Techniques in Bioremediation

To improve the efficiency and reliability of bioremediation for compounds like this compound, various enhancement techniques are employed. These strategies aim to overcome limitations in the contaminated environment, such as the absence of necessary nutrients or a sufficient population of degrading microorganisms. energy.govnih.gov

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of bioremediation. nih.gov This is often a cost-effective approach as it leverages the existing microbial community at a contaminated site. Common biostimulation strategies include:

Nutrient Addition: The availability of essential nutrients like nitrogen and phosphorus can be a limiting factor for microbial growth and metabolism. Amending contaminated soils or water with these nutrients can significantly boost the activity of native degrading populations. energy.govnih.gov

Co-substrate Addition: Some microorganisms degrade contaminants through co-metabolism, where the degradation is facilitated by the presence of a primary growth substrate. For PCB degradation, biphenyl (B1667301) is a crucial primary substrate that can be added to stimulate the co-metabolic breakdown of chlorinated congeners. researchgate.net

Oxygen/Electron Acceptor Addition: For aerobic degradation pathways, ensuring an adequate supply of oxygen is critical. Conversely, for anaerobic processes like reductive dechlorination, the addition of suitable electron acceptors may be necessary to drive the desired metabolic reactions. jst.go.jp

Bioaugmentation is the process of introducing specific, pre-selected microbial strains or consortia into a contaminated environment to supplement the indigenous population and enhance the degradation of target pollutants. nih.govresearchgate.net This strategy is particularly useful when the native microbial community lacks the specific catabolic genes required to break down a contaminant like this compound, or when the population of effective degraders is too small. acs.org

Both bacteria and fungi can be used for bioaugmentation. For example, studies have investigated augmenting contaminated soils with bacteria like Pseudomonas or white-rot fungi such as Phanerochaete chrysosporium to improve the removal of PCBs. energy.govosti.gov The success of bioaugmentation depends on various factors, including the ability of the introduced microorganisms to survive and compete with the indigenous flora, and the bioavailability of the contaminant. acs.org Combining bioaugmentation with biostimulation can often lead to more effective and robust remediation outcomes. energy.gov

Table 2: Examples of Microbial Genera Used in Bioremediation of Chlorinated Compounds This table lists some microbial genera that have been identified as having the potential to degrade chlorinated organic pollutants, including those related to this compound.

Use of Bioelectrochemical Systems (BESs)

Bioelectrochemical systems (BESs) are an emerging technology that leverages the metabolic activities of microorganisms to drive electrochemical reactions for environmental remediation. researchgate.net These systems utilize electroactive microorganisms as catalysts for reactions at both the anode and cathode. mdpi.comsemanticscholar.org A key advantage of BES is the potential to create an integrated microbial electrochemical removal mechanism that can achieve high removal efficiency even for complex and recalcitrant pollutants. researchgate.net

In a typical BES setup, electro-active microorganisms, electrodes, and pollutants (as electron donors or acceptors) form an electrical circuit, facilitating the transfer of electrons by the microbes as they oxidize or reduce the contaminants. mdpi.comsemanticscholar.org This process can enhance the degradation of pollutants that are otherwise slow to break down due to the lack of suitable electron acceptors or donors in the environment. researchgate.net Research has demonstrated that BESs can be effective for a range of contaminants, including petroleum hydrocarbons and heavy metals like hexavalent chromium. mdpi.commdpi.com For instance, the degradation efficiency of petroleum hydrocarbons in a microbial fuel cell (MFC), a type of BES, has been shown to exceed 90%. mdpi.comsemanticscholar.org

While direct studies on this compound are limited, the proven success of BESs in degrading other chlorinated compounds and persistent pollutants suggests their potential applicability. The system's ability to provide both oxidative and reductive pathways offers a promising avenue for the dechlorination and subsequent breakdown of this ether.

Application of Black Carbon Materials and Biofilms

The combination of black carbon materials, such as activated carbon, with microbial biofilms presents a synergistic approach for the remediation of chlorinated aromatic compounds. Black carbon acts as a powerful sorbent, concentrating pollutants from the surrounding environment and making them more bioavailable to degrading microorganisms.

Research on polychlorinated biphenyls (PCBs), which are structurally similar to tetrachlorodiphenyl ethers, demonstrates the efficacy of this method. Biofilms containing dehalorespiring bacteria show a preference for forming on sorptive carbonaceous materials. serdp-estcp.mil This co-location of the contaminant and the microbial consortia is crucial for effective bioremediation. The enhanced PCB dechlorination observed in these systems is attributed to the adsorption of PCBs onto activated carbon particles, which ensures direct contact between the contaminants and the PCB-degrading biofilms. serdp-estcp.mil This two-phased delivery system, where the biofilm is coated onto the carbon carrier, can enhance bioaugmentation and promote more efficient on-site remediation. serdp-estcp.mil

Although some activated carbons may exhibit anti-biofilm properties, the formation of biofilms can also enhance contaminant removal through synergistic interactions between different microorganisms. mdpi.com Given the strong adsorption of hydrophobic compounds like this compound to carbonaceous materials, this strategy holds significant promise for its sequestration and subsequent biodegradation.

Phytoremediation Potential

Phytoremediation is a cost-effective, solar-driven technology that utilizes green plants and their associated rhizosphere microorganisms to remove, contain, or degrade environmental contaminants from soil, sediment, and water. vscht.czepa.gov This approach is considered an aesthetically pleasing in situ method for cleaning up sites with low to moderate levels of contamination. epa.gov

Plants employ several mechanisms to remediate organic pollutants:

Phytoextraction: The uptake and translocation of contaminants from the soil into the harvestable, above-ground portions of the plants. epa.gov

Phytodegradation: The breakdown of organic pollutants within plant tissues by metabolic enzymes. aloki.hu

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the rhizosphere, which is stimulated by root exudates. vscht.cz

Studies have shown that various plants can tolerate and accumulate structurally similar compounds like PCBs and polybrominated diphenyl ethers (PBDEs). vscht.czuwo.ca For example, Nicotiana tabacum (tobacco) and Solanum nigrum (black nightshade) have been studied for their ability to take up PBDEs from contaminated sludge, chosen specifically for their known capacity to accumulate PCBs. vscht.cz Research on mixed contaminated soils has also identified species like sunflower and Indian mustard as tolerant to and effective in removing a combination of organic and inorganic pollutants. uwo.ca The potential for phytoremediation of a related compound, 2,2',5,5'-tetrabromobiphenyl, has also been tested. epa.gov These findings strongly suggest that select plant species could be effective in the phytoremediation of soil contaminated with this compound.

Table 1: Plant Species with Demonstrated Potential for Remediating Structurally Similar Organic Pollutants

Plant SpeciesTarget Contaminant(s)Relevant Mechanism(s)
Helianthus annuus (Sunflower)Metals, PAHs, Pesticides, LeadPhytoextraction, Rhizofiltration
Brassica juncea (Indian mustard)Metals, PAHs, Pesticides, LeadPhytoextraction
Nicotiana tabacum (Tobacco)Polychlorinated Biphenyls (PCBs), Polybrominated Diphenyl Ethers (PBDEs)Phytoaccumulation
Solanum nigrum (Black nightshade)Polychlorinated Biphenyls (PCBs), Polybrominated Diphenyl Ethers (PBDEs)Phytoaccumulation
Lolium perenne (Ryegrass)Metals, PAHs, PesticidesPhytoremediation

This table is generated based on data from scientific research on the phytoremediation of various organic and inorganic contaminants, indicating potential applicability for this compound.

Physical and Chemical Remediation Methods

Alongside biological approaches, physical and chemical methods play a critical role in the remediation of persistent organic pollutants.

Adsorption Mechanisms

Adsorption to environmental matrices like soil and sediment is a primary factor controlling the fate and transport of this compound. The primary mechanism for the sorption of neutral organic chemicals like this is partitioning into the soil organic matter (SOM). researchgate.net Adsorption generally increases with the hydrophobicity and degree of chlorination of the congener. who.int

The sorption process is often described using models like the Freundlich isotherm. researchgate.net Studies on the structurally similar 2,2',5,5'-polychlorinated biphenyl (PCB52) show that the linear sorption coefficient is influenced by soil properties, such as the degree of weathering, and solution characteristics like pH. researchgate.net Besides organic matter, clay minerals can also play a significant role in the sorption of these compounds. researchgate.net Understanding these adsorption mechanisms is crucial for predicting the compound's environmental behavior and for designing remediation strategies, such as activated carbon amendment, which rely on strong adsorption to sequester the contaminant.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) refer to a suite of chemical treatment procedures designed to degrade recalcitrant organic pollutants. mdpi.comopenbiotechnologyjournal.com The common feature of all AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex organic molecules. mdpi.comkirj.ee

AOPs are particularly well-suited for destroying dissolved halogenated hydrocarbons and aromatic compounds that are resistant to conventional treatment methods. kirj.ee Various AOPs have been developed, each with a different method for generating hydroxyl radicals.

Table 2: Overview of Common Advanced Oxidation Processes (AOPs)

AOP TypeKey Reactants/ComponentsPrimary Oxidizing Species
Fenton/Photo-Fenton Fe²⁺ (catalyst), H₂O₂•OH
UV/H₂O₂ UV light, H₂O₂•OH
Ozonation (at high pH) Ozone (O₃), Hydroxide ions•OH
Photocatalysis Semiconductor (e.g., TiO₂), UV light•OH, O₂⁻•
Sonolysis High-frequency ultrasound•OH

This table is generated based on data from scientific reviews of advanced oxidation processes. mdpi.comkirj.eeresearchgate.net

The Fenton process, which uses hydrogen peroxide and ferrous ions, has been studied for the degradation of PCBs in industrial wastewater, demonstrating its potential for breaking down chlorinated aromatic structures. hec.gov.pk AOPs can be used as a standalone treatment or as a pre-treatment step to enhance the biodegradability of the effluent before it enters a biological treatment stage. openbiotechnologyjournal.com The robust oxidative power of AOPs makes them a strong candidate for the effective destruction of this compound in contaminated water.

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 2,2',5,5'-tetrachlorodiphenyl ether involves its extraction from the sample matrix and the removal of interfering co-extractives, particularly lipids.

The choice of extraction method depends on the sample matrix, with the primary goal of efficiently transferring the target analyte from the solid or semi-solid sample into a liquid solvent phase.

Soxhlet Extraction: A classic and widely used technique, Soxhlet extraction provides exhaustive extraction through continuous washing of the sample with a refluxing solvent. camlab.co.uk The solid sample, typically dried and homogenized, is placed in a porous thimble. camlab.co.ukresearchgate.net The solvent is heated in a flask, and its vapor travels to a condenser, where it cools and drips onto the sample. camlab.co.uk When the liquid reaches a specific level, it is siphoned back into the flask, carrying the extracted analytes with it. camlab.co.uk This cycle is repeated over several hours to ensure complete extraction. researchgate.net For compounds like PCDEs and polychlorinated biphenyls (PCBs), mixtures of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) are common solvents. thermofisher.com For instance, in the analysis of urban dust (SRM 1649b), Soxhlet extraction with toluene (B28343) or dichloromethane has been effectively used to extract PCBs. nist.gov

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE is a more modern and efficient alternative to Soxhlet extraction. thermofisher.commdpi.com This automated technique uses conventional solvents at elevated temperatures (e.g., 100 °C) and pressures (e.g., 1500 psi). thermofisher.commdpi.com These conditions increase the solvent's extraction efficiency and speed, significantly reducing extraction time and solvent consumption compared to traditional methods. thermofisher.commdpi.com A 10-gram solid sample can be extracted in about 10-15 minutes using approximately 15 mL of solvent. thermofisher.com PFE has been successfully applied to extract PCBs from diverse matrices such as sewage sludge, sediments, and biological tissues using solvents like hexane/acetone mixtures. thermofisher.com The technique has been shown to provide results comparable to Soxhlet extraction and meets the requirements of U.S. EPA Method 3545 for solid samples. thermofisher.com

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantagesReference
Soxhlet ExtractionExhaustive extraction via continuous reflux of fresh solvent over the sample.Hexane/Acetone, Dichloromethane, TolueneWell-established, exhaustive extraction.Time-consuming (hours), large solvent volume required. camlab.co.ukresearchgate.net
Pressurized Fluid Extraction (PFE/ASE)Solvent extraction at elevated temperature and pressure to increase efficiency.Hexane/Acetone, DichloromethaneFast (minutes), low solvent consumption, automated.Requires specialized equipment. thermofisher.commdpi.com

Extracts from biological tissues and some environmental samples are rich in lipids, which can interfere with chromatographic analysis and damage analytical columns. Therefore, a cleanup step is essential.

Sulfuric Acid Treatment: A common and aggressive method for removing lipids is treatment with concentrated sulfuric acid. oup.comresearchgate.net The acid effectively destroys the lipid matrix, leaving the acid-stable analytes like this compound in the organic phase. This can be performed by partitioning the extract with acid or by using a column packed with silica (B1680970) gel impregnated with sulfuric acid. oup.comnih.govnih.gov While effective for lipid removal, this method can lead to the loss of acid-labile compounds. oup.com

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that separates compounds based on their physical and chemical properties. nih.govchromatographyonline.com The sample extract is passed through a cartridge containing a solid adsorbent. For PCDE and PCB analysis, common adsorbents include silica gel, Florisil, and alumina. mdpi.comepa.gov These materials retain polar interferences while allowing the nonpolar target analytes to pass through with a nonpolar solvent like hexane. nist.govmdpi.com Multi-layered silica gel columns, sometimes modified with sulfuric acid or silver nitrate, can provide enhanced cleanup by removing lipids and sulfur. thermofisher.com Alumina columns are also frequently used, often in sequence with silica gel, for further fractionation and purification of extracts. nist.govmdpi.com

Gel Permeation Chromatography (GPC): GPC is a non-destructive cleanup method that separates molecules based on their size. It is particularly useful for removing large molecules like lipids from sample extracts without chemical alteration of the analytes. oup.com

Cleanup ProcedurePrinciple of SeparationTarget Interferences RemovedCommon ApplicationReference
Sulfuric Acid TreatmentChemical destruction of interfering compounds.Lipids, biogenic materials.Cleanup of extracts from high-fat biological tissues. oup.comresearchgate.net
Solid-Phase Extraction (Silica/Alumina)Adsorption chromatography based on polarity.Polar compounds, pigments, lipids.General cleanup and fractionation of environmental and biological extracts. nist.govmdpi.comepa.gov
Gel Permeation Chromatography (GPC)Size exclusion chromatography.Large molecules (lipids, proteins).Non-destructive cleanup of biological sample extracts. oup.com

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection.

Gas chromatography is the primary analytical technique for the separation of thermally stable and volatile compounds like PCDEs and PCBs. mdpi.comepa.gov The separation is achieved by injecting the sample extract into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. uiowa.edu The column's inner surface is coated with a stationary phase, and separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase.

For the analysis of this compound, nonpolar or semi-polar capillary columns, such as those with a 5% phenyl-substituted methylpolysiloxane phase (e.g., DB-5, TG-5SilMS), are commonly used. nist.govnih.gov The temperature of the GC oven is programmed to ramp up over time, allowing for the sequential elution of compounds based on their boiling points and polarity. uiowa.edu Confirmation of identification is often achieved by re-analyzing the sample on a second GC column with a different stationary phase to ensure co-elution is not occurring. epa.gov

While GC is the dominant technique for neutral compounds like this compound, liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is invaluable for analyzing its more polar metabolites, such as hydroxylated PCDEs (OH-PCDEs). scirp.orgsemanticscholar.org Unlike GC, LC does not require the analyte to be volatile and is well-suited for polar, non-volatile, and thermally labile compounds. scirp.org

In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. For the analysis of metabolites of related compounds like polybrominated diphenyl ethers (PBDEs), reversed-phase LC is common, using a nonpolar C18 stationary phase and a polar mobile phase, such as a gradient of water and methanol (B129727) or acetonitrile. scirp.orgnih.gov The analysis of parent compounds like this compound by LC is less common but can be part of multiclass methods that aim to detect both parent compounds and their transformation products simultaneously. nih.gov LC-MS avoids the need for derivatization of polar metabolites, which is often required for GC analysis. scirp.orgsemanticscholar.org

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of this compound, providing high sensitivity and structural information. When coupled with a chromatographic system (GC-MS or LC-MS), it offers unparalleled selectivity.

The mass spectrometer ionizes the molecules eluting from the chromatography column and then separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is often preferred for target analysis as it can measure m/z with very high accuracy, allowing for the determination of the elemental composition of an ion and distinguishing it from isobaric interferences. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a classic, high-energy ionization technique used in mass spectrometry. libretexts.org When a vaporized sample of a compound like this compound enters the ion source, it is bombarded with a stream of high-energy electrons (typically 70 eV). libretexts.orguiowa.edu This process is energetic enough to displace an electron from the molecule, creating a positively charged molecular ion (M•+). libretexts.org The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. libretexts.org

Due to the high energy transferred during ionization, the molecular ion often undergoes extensive fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org This fragmentation pattern is highly reproducible and serves as a chemical "fingerprint," which is invaluable for structural elucidation and confirmation. For tetrachlorodiphenyl ethers, the fragmentation pattern typically involves the sequential loss of chlorine atoms and cleavage of the ether bond. mdpi.comnih.gov The study of fragmentation patterns is crucial for distinguishing between different isomers. nih.gov The combination of gas chromatography for separation and EI-MS for detection (GC/EI-MS) is a robust method for analyzing such compounds. libretexts.orgnist.gov

Table 1: Key Features of EI-MS for this compound Analysis

ParameterDescription
Ionization Energy Typically 70 eV
Primary Ion Formed Molecular Ion (M•+)
Key Characteristic Extensive and reproducible fragmentation
Primary Application Structural confirmation and identification

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization (NCI) is a soft ionization technique that offers high sensitivity and selectivity for electrophilic compounds, such as those containing halogen atoms like this compound. gcms.czencyclopedia.pub In NCI, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source in large excess compared to the analyte. encyclopedia.pub The reagent gas is ionized by electrons, creating a plasma of low-energy (thermal) secondary electrons. gcms.czpurdue.edu

The analyte molecules capture these thermal electrons (a process also known as electron capture negative ionization or ECNI), forming negative molecular ions (M•-). gcms.cz Because this is a lower-energy process than EI, it results in significantly less fragmentation. gcms.cz The resulting mass spectrum is often dominated by the molecular ion or a few characteristic fragment ions, which simplifies the spectrum and enhances sensitivity for quantitative analysis. gcms.czpurdue.edu NCI is particularly advantageous for detecting trace levels of halogenated environmental contaminants in complex matrices. gcms.czencyclopedia.pub For example, the NCI mass spectrum of 3,3',4,4'-tetrachlorodiphenyl ether is characterized by an intense molecular ion, demonstrating the technique's utility for this class of compounds. purdue.edu

Table 2: Comparison of EI-MS and NCI-MS for Halogenated Compound Analysis

FeatureElectron Ionization (EI-MS)Negative Chemical Ionization (NCI-MS)
Ionization Type HardSoft
Fragmentation ExtensiveMinimal
Primary Ion M•+M•-
Sensitivity GoodExcellent (for electrophilic compounds)
Selectivity ModerateHigh (for electrophilic compounds)

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity and is particularly useful for quantifying target analytes in complex samples. This technique involves multiple stages of mass analysis. In a typical workflow, a precursor ion (often the molecular ion of the target analyte, such as this compound) is selected in the first mass analyzer. This selected ion is then fragmented in a collision cell through collision-induced dissociation (CID). The resulting product ions are then separated and detected by a second mass analyzer.

This process, often operated in Multiple Reaction Monitoring (MRM) mode, is highly specific because it monitors a unique transition from a specific precursor ion to a specific product ion. nih.gov This specificity significantly reduces chemical noise from the sample matrix, thereby improving signal-to-noise ratios and detection limits. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the quantitative analysis of polychlorinated compounds. uiowa.edunih.govnih.gov For instance, the analysis of the structurally similar PCB 52 (2,2',5,5'-Tetrachlorobiphenyl) utilizes specific precursor-to-product ion transitions for unambiguous quantification. thermofisher.com

Table 3: Example MRM Transitions for the Structurally Similar PCB 52

AnalytePrecursor Ion (m/z)Product Ion (m/z)
2,2',5,5'-Tetrachlorobiphenyl (B50384) (PCB 52)292222
2,2',5,5'-Tetrachlorobiphenyl (PCB 52)292257
Source: thermofisher.com

High-Resolution Mass Spectrometry (HRMS) and Orbitrap MS

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of an ion from its exact mass. Orbitrap mass spectrometers are a prominent type of HRMS analyzer that can achieve very high resolving power (often >70,000), enabling the separation of ions with very similar nominal masses. uiowa.eduresearchgate.netd-nb.info

The high resolving power of Orbitrap MS is critical for analyzing chlorinated compounds like this compound, as it can distinguish the target analyte from co-eluting interferences that may differ by only a fraction of a mass unit. d-nb.info For example, HRMS can resolve interferences caused by the thermolysis products of chlorinated paraffins, which would otherwise complicate quantification using lower-resolution instruments. d-nb.info The combination of gas chromatography with Orbitrap MS (GC-Orbitrap-MS) is increasingly used for the trace analysis of persistent organic pollutants (POPs) in various matrices, including environmental and biological samples. nih.govsepscience.comnih.gov

Quantitative Analysis and Quality Assurance

Reliable quantification of this compound requires rigorous quality assurance and quality control (QA/QC) procedures, including the proper use of standards and thorough method validation.

Internal Standard and Recovery Standard Implementation

The use of internal standards is a fundamental practice in quantitative chromatography to correct for variations during sample preparation and instrumental analysis. scioninstruments.comwikipedia.org An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. scioninstruments.com It is added at a known concentration to every sample, blank, and calibration standard before analysis. scioninstruments.com For the analysis of chlorinated compounds by GC-MS, isotopically labeled analogues, such as ¹³C-labeled congeners, are the ideal internal standards. nist.govwikipedia.orgnih.gov These standards have nearly identical chemical properties and chromatographic behavior to the native analyte but are distinguishable by their mass, ensuring accurate correction for analyte loss or instrument variability. wikipedia.org

In addition to internal standards, recovery standards (also known as surrogate standards) are often added to samples at the very beginning of the extraction process. nih.gov These standards are used to monitor the efficiency of the entire sample preparation procedure (extraction, cleanup, and concentration). The recovery of these standards is calculated to ensure the method is performing within acceptable limits. nih.govnih.gov

Table 4: Examples of Standards Used in Related Analyses

Standard TypeExample CompoundPurposeReference
Internal Standard¹³C₁₂-2,2',5,5'-tetrachlorobiphenyl (PCB 52)Corrects for instrument variability during analysis. publications.gc.ca
Internal StandardPCB 204Added just before GC analysis for quantification. nih.gov
Recovery StandardPCB 77Added before extraction to monitor method efficiency. nih.gov
Recovery Standard4'-OH-PCB 159Added before extraction to monitor metabolite recovery. nih.gov

Method Validation and Estimated Quantitation Limits

Before being used for routine analysis, an analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. nih.govsemanticscholar.org Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Linearity: Assessed by creating a calibration curve with standards at multiple concentration levels to demonstrate a proportional response. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by analyzing spiked samples or certified reference materials. nih.gov

Precision: The degree of agreement among a series of replicate measurements, typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, often defined as a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1 or calculated from the LOD (e.g., LOQ = 3 x LOD). thermofisher.comnih.gov

For related polychlorinated biphenyls, estimated quantitation limits in solid matrices can be in the range of 0.2 mg/kg, though this is highly dependent on the specific compound, matrix, and instrument sensitivity. epa.gov In water analysis, method detection limits can be significantly lower, often in the nanogram per liter range.

Future Research Directions and Emerging Issues

Elucidation of Underexplored Toxicological Pathways

Current toxicological data on PCDEs suggest a range of adverse effects, including endocrine disruption, hepatic oxidative stress, and immunotoxicity, with some mechanisms potentially linked to the aryl hydrocarbon receptor (AhR). mdpi.comnih.govontosight.ai However, the precise molecular mechanisms for many of these effects, especially for individual congeners like 2,2',5,5'-tetrachlorodiphenyl ether, remain largely unknown.

Future research should prioritize the following:

Aryl Hydrocarbon Receptor (AhR) Activation: While some PCDEs are suggested to activate the AhR, similar to dioxins, there are conflicting views. mdpi.com It is crucial to determine if this compound and its metabolites bind to and activate this receptor, which mediates a wide array of toxic responses.

Metabolic Activation: PCDEs can be metabolized into hydroxylated (OH-PCDEs) and methoxylated derivatives, which may exhibit greater toxicity than the parent compounds. mdpi.comnih.gov Studies on the analogous compound 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) show that its hydroxylated metabolites can be further conjugated to form sulfates and may exhibit neurotoxic and endocrine-disrupting effects. nih.govresearchgate.netnih.gov Research is needed to identify the specific metabolic pathways of this compound, the enzymes involved (e.g., cytochrome P450 isoforms), and the toxicological profile of its metabolites.

Non-Dioxin-Like Mechanisms: Many toxic effects of chlorinated hydrocarbons are not mediated by the AhR. For instance, non-coplanar PCBs have been shown to cause neurotoxicity through mechanisms like membrane disruption. nih.gov Investigations into alternative pathways, such as impacts on cellular signaling, oxidative stress, and mitochondrial function, are essential for a complete toxicological profile of this compound. Studies on neonatal mice exposed to this compound have suggested persistent effects on the cholinergic neurotransmitter system, indicating a need for more in-depth neurotoxicity research. nih.gov

Comprehensive Assessment of Long-Term, Low-Concentration Exposure Effects

Due to their persistence and bioaccumulative nature, humans and wildlife are often exposed to low concentrations of PCDEs over long periods. nih.govontosight.ai Most toxicological studies, however, focus on acute, high-dose exposures. mdpi.com A significant research gap exists regarding the health consequences of chronic, low-level exposure to this compound.

Future studies in this area should include:

Multigenerational and Developmental Studies: Exposure during critical developmental windows, such as gestation and lactation, can lead to irreversible health effects. nih.gov Research mimicking realistic, long-term human exposure scenarios is needed to assess potential developmental neurotoxicity, reproductive impairments, and other subtle health effects that may only manifest later in life or in subsequent generations.

Endocrine Disruption at Environmentally Relevant Concentrations: Halogenated diphenyl ethers are known endocrine disruptors. ontosight.aiontosight.aiontosight.ai It is vital to assess the potential of this compound to interfere with thyroid hormone systems, steroidogenesis, and other endocrine functions at concentrations found in the environment and in human tissues.

Mixture Effects: In the environment, exposure occurs not to a single congener but to a complex mixture of PCDEs, PCBs, and other POPs. accustandard.com Future toxicological assessments should investigate the additive, synergistic, or antagonistic effects of this compound in combination with other co-occurring environmental contaminants.

Development of Novel Remediation Technologies

The chemical stability and persistence that make this compound an effective industrial chemical also make it difficult to remove from the environment. ontosight.ai Developing efficient and cost-effective remediation technologies is a critical emerging issue. While technologies exist for related POPs, their applicability and effectiveness for this specific compound must be verified.

Remediation ApproachTechnologyDescriptionPotential for this compound
Bioremediation Microbial DegradationUtilizes microorganisms to break down contaminants into less toxic substances. epa.govResearch is needed to identify or engineer microbes capable of dechlorinating or cleaving the ether bond of this compound.
CompostingUses controlled aerobic decomposition to degrade organic pollutants. Studies have shown limited success with highly chlorinated PCBs. ca.govThe effectiveness for tetrachlorinated diphenyl ethers needs to be specifically evaluated.
Chemical Remediation Reductive DechlorinationUses chemical reagents (e.g., zero-valent iron) or catalysts to remove chlorine atoms, reducing toxicity. researchgate.netThis is a promising avenue, but requires optimization for soil and sediment matrices contaminated with PCDEs.
Advanced Oxidation Processes (AOPs) PhotocatalysisEmploys semiconductors (e.g., TiO₂) and light to generate highly reactive radicals that can degrade organic pollutants. researchgate.netShown to be effective for brominated diphenyl ethers and could be adapted for chlorinated analogues.
Physical/Thermal Remediation Activated Carbon AdsorptionUses activated carbon to bind and immobilize contaminants in soil and groundwater, preventing their migration and uptake. epa.govA viable containment strategy, but does not destroy the contaminant.
Thermal Desorption/IncinerationHeats contaminated media to volatilize and/or destroy pollutants.Effective but can be energy-intensive and may risk the formation of toxic byproducts like PCDFs if not properly controlled. mdpi.com

Advanced Computational and Predictive Modeling (e.g., QSAR, Molecular Dynamics)

Computational toxicology offers powerful tools to predict the behavior and toxicity of chemicals, prioritize them for further testing, and reduce reliance on animal studies. mdpi.com Applying these models to this compound is a key future research direction.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate a compound's chemical structure with its physicochemical properties, environmental fate, or toxicological effects. mdpi.com Developing QSAR models for the PCDE class would allow for the prediction of properties like bioaccumulation potential, receptor binding affinity, and toxicity for less-studied congeners like this compound based on its specific chlorine substitution pattern. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction between this compound and biological targets, such as the AhR or metabolic enzymes, at an atomic level. mdpi.com These simulations can provide insights into binding affinity and the structural basis for toxicity, helping to explain experimental observations and guide further toxicological research.

Pharmacokinetic (PK) Modeling: Predictive PK models can simulate the absorption, distribution, metabolism, and excretion of this compound in organisms. This can help in understanding its bioaccumulation potential and estimating internal dose levels from external exposure data, which is crucial for risk assessment.

Global Transport and Atmospheric Deposition Studies

Like other semi-volatile organic compounds, PCDEs are subject to long-range atmospheric transport, leading to their presence in remote ecosystems such as the Arctic. mdpi.comnih.gov The extent to which this compound contributes to this global contamination is an important and understudied issue.

Research should focus on:

Atmospheric Monitoring: Systematic monitoring of air and atmospheric deposition (both wet and dry) in various global regions, including remote and industrial areas, is needed to quantify the levels and transport patterns of this compound. rsc.orgsfei.org

Modeling Long-Range Transport Potential (LRTP): Multimedia environmental fate models can be used to estimate the LRTP of a chemical based on its physical-chemical properties. oup.comelsevierpure.com Studies on polybrominated diphenyl ethers (PBDEs) have shown that lower-brominated congeners have a higher LRTP than their more heavily brominated counterparts. elsevierpure.comresearchgate.net A similar relationship is expected for PCDEs, suggesting that a tetrachlorinated congener like this compound may have a significant potential for global transport.

Air-Surface Exchange: Understanding the dynamics of volatilization from surfaces (e.g., water bodies, soil) and deposition from the atmosphere is key to building accurate environmental fate models. sfei.org Field studies are needed to measure the flux of this compound between different environmental compartments.

Q & A

Q. What are the recommended methods for synthesizing 2,2',5,5'-tetrachlorodiphenyl ether in laboratory settings?

The synthesis of chlorinated diphenyl ethers can be adapted from protocols used for structurally similar compounds. For example, 2,4,4',5,5'-pentachloro-2'-methoxydiphenyl ether was synthesized via demethylation of its methyl ether precursor, which was prepared by reacting the potassium salt of 3,4-dichloro-6-methoxyphenol with 1,2,4,5-tetrachlorobenzene in dimethyl sulfoxide (DMSO) at 100°C for 60 hours . This method avoids complications observed in Ullmann ether synthesis, such as dechlorination byproducts. Researchers should optimize reaction conditions (e.g., temperature, solvent, and stoichiometry) to target the 2,2',5,5' isomer specifically.

Q. Which analytical techniques are suitable for detecting and quantifying this compound in environmental samples?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is recommended, as it is widely used for chlorinated aromatic compounds. The U.S. EPA’s Method 1613 (Revision B) for polychlorinated dibenzo-p-dioxins (PCDDs) and Method 1668 (Revision A) for polychlorinated biphenyls (PCBs) provide validated frameworks for congener-specific analysis . Isotope dilution with 13^{13}C-labeled internal standards improves accuracy. For structural confirmation, nuclear magnetic resonance (NMR) and UV spectroscopy can supplement mass spectral data .

Advanced Research Questions

Q. How can toxicity equivalence factors (TEFs) be applied to assess the risks of this compound?

TEFs, developed for dioxin-like compounds, estimate toxicity relative to 2,3,7,8-TCDD. While no specific TEF exists for this compound, its structural similarity to coplanar PCBs (e.g., 3,3',4,4'-tetrachlorobiphenyl) suggests potential aryl hydrocarbon (Ah) receptor agonism. Researchers should conduct in vitro assays (e.g., ethoxyresorufin-O-deethylase (EROD) induction) to determine relative potency (ReP) values. Caution is advised, as TEF-based risk assessments may overestimate toxicity due to antagonistic interactions in mixtures .

Q. How can researchers resolve discrepancies in environmental persistence data for chlorinated diphenyl ether isomers?

Congener-specific analysis is critical. For example, this compound may exhibit different bioaccumulation patterns compared to 3,3',4,4'- or 2,4,4'-isomers due to chlorine substitution geometry. Hydrophobicity (log KowK_{ow}) and half-life in sediment/soil should be measured experimentally, as computational models may lack isomer-specific parameters . Field studies comparing isomer ratios in biota and abiotic matrices can clarify degradation pathways .

Q. What experimental designs are optimal for studying the enzymatic metabolism of this compound?

Use hepatic microsomal fractions (e.g., from rat or human liver) to assess cytochrome P450-mediated oxidation. Monitor metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Co-incubation with inhibitors (e.g., α-naphthoflavone for CYP1A) can identify involved enzymes. Comparative studies with known Ah-receptor agonists (e.g., 3,3',4,4'-tetrachlorobiphenyl) will elucidate metabolic activation or detoxification pathways .

Methodological Considerations

  • Synthesis: Prioritize DMSO-mediated coupling reactions to minimize byproducts .
  • Detection: Combine GC-HRMS with isotopic standards for trace-level quantification .
  • Toxicity: Validate TEF assumptions with species-specific in vivo models (e.g., zebrafish embryos) .
  • Environmental Fate: Use congener-specific stable isotope labeling to track isomer degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.